molecular formula C17H37NO4 B14482571 Decanoic acid isopropyldiethanolamine salt CAS No. 67939-86-0

Decanoic acid isopropyldiethanolamine salt

Cat. No.: B14482571
CAS No.: 67939-86-0
M. Wt: 319.5 g/mol
InChI Key: ZASLDYNTECQJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decanoic acid isopropyldiethanolamine salt is a chemical compound formed by the reaction of decanoic acid with isopropyldiethanolamine. Decanoic acid, also known as capric acid, is a saturated fatty acid with a 10-carbon chain. Isopropyldiethanolamine is an amine compound that contains both isopropyl and diethanolamine groups. The resulting salt is used in various industrial and scientific applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decanoic acid isopropyldiethanolamine salt typically involves the neutralization reaction between decanoic acid and isopropyldiethanolamine. The reaction is carried out in an organic solvent, such as ethanol or methanol, under controlled temperature and pH conditions. The reaction can be represented as follows:

Decanoic acid+IsopropyldiethanolamineDecanoic acid isopropyldiethanolamine salt+Water\text{Decanoic acid} + \text{Isopropyldiethanolamine} \rightarrow \text{this compound} + \text{Water} Decanoic acid+Isopropyldiethanolamine→Decanoic acid isopropyldiethanolamine salt+Water

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is stirred continuously to ensure complete reaction and uniform product formation. The product is then purified through filtration and recrystallization processes to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Decanoic acid isopropyldiethanolamine salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amine oxides.

    Reduction: Reduction reactions can convert the salt into its corresponding alcohols and amines.

    Substitution: The compound can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and amine oxides.

    Reduction: Alcohols and amines.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

Decanoic acid isopropyldiethanolamine salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the study of cell membrane interactions and as a component in cell culture media.

    Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in topical formulations.

    Industry: Utilized in the production of cosmetics, personal care products, and industrial cleaners due to its surfactant properties.

Mechanism of Action

The mechanism of action of decanoic acid isopropyldiethanolamine salt involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased membrane permeability. It can also interact with specific protein targets, affecting their function and activity. The molecular pathways involved include the modulation of ion channels and signaling pathways related to cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Capric acid (Decanoic acid): A saturated fatty acid with similar surfactant properties.

    Isopropyldiethanolamine: An amine compound used in the synthesis of various surfactants and emulsifiers.

    Decanoic acid salts: Other salts of decanoic acid, such as sodium decanoate and potassium decanoate, which have similar chemical properties.

Uniqueness

Decanoic acid isopropyldiethanolamine salt is unique due to its combination of fatty acid and amine functionalities, providing both hydrophobic and hydrophilic properties. This makes it an effective surfactant and emulsifying agent with diverse applications in various fields.

Properties

CAS No.

67939-86-0

Molecular Formula

C17H37NO4

Molecular Weight

319.5 g/mol

IUPAC Name

decanoic acid;2-[2-hydroxyethyl(propan-2-yl)amino]ethanol

InChI

InChI=1S/C10H20O2.C7H17NO2/c1-2-3-4-5-6-7-8-9-10(11)12;1-7(2)8(3-5-9)4-6-10/h2-9H2,1H3,(H,11,12);7,9-10H,3-6H2,1-2H3

InChI Key

ZASLDYNTECQJSD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)O.CC(C)N(CCO)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.